molecular formula C24H23IN2O5 B11557772 2-(4-iodophenoxy)-N'-[(E)-{5-methoxy-2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide

2-(4-iodophenoxy)-N'-[(E)-{5-methoxy-2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11557772
M. Wt: 546.4 g/mol
InChI Key: HAOYLCGZDZRJOA-VULFUBBASA-N
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Description

2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes multiple functional groups such as iodophenoxy, methoxy, and acetohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Iodophenoxy Intermediate: This step involves the iodination of phenol to produce 4-iodophenol, which is then reacted with an appropriate reagent to form the iodophenoxy intermediate.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate under controlled conditions.

    Condensation Reaction: The final step involves the condensation of the methoxylated intermediate with the hydrazide to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenoxy derivatives with different substituents.

Scientific Research Applications

2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{2-[2-(4-IODOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • 4-((E)-{2-[2-(4-ETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • 4-((E)-{2-[2-(4-ISOPROPYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXYLATE

Uniqueness

2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23IN2O5

Molecular Weight

546.4 g/mol

IUPAC Name

2-(4-iodophenoxy)-N-[(E)-[5-methoxy-2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H23IN2O5/c1-29-21-5-3-4-17(12-21)15-32-23-11-10-22(30-2)13-18(23)14-26-27-24(28)16-31-20-8-6-19(25)7-9-20/h3-14H,15-16H2,1-2H3,(H,27,28)/b26-14+

InChI Key

HAOYLCGZDZRJOA-VULFUBBASA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)/C=N/NC(=O)COC3=CC=C(C=C3)I

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)C=NNC(=O)COC3=CC=C(C=C3)I

Origin of Product

United States

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